(1R)-1-(adamantan-1-yl)ethan-1-ol, also known as 1-(adamantan-1-yl)ethanol, is a chiral alcohol derived from adamantane, a polycyclic hydrocarbon. This compound is notable for its structural features, which include a bicyclic adamantane moiety attached to an ethanolic side chain. The presence of the adamantane structure contributes to its unique physical and chemical properties, making it an important compound in medicinal chemistry and organic synthesis.
The compound can be synthesized from adamantanone, which serves as a precursor. Adamantanone can be reduced to (1R)-1-(adamantan-1-yl)ethan-1-ol using various reducing agents, including chiral catalysts that promote the formation of the desired enantiomer. This process highlights the importance of chirality in the synthesis of biologically active compounds.
(1R)-1-(adamantan-1-yl)ethan-1-ol is classified as an alcohol due to the presence of a hydroxyl (-OH) functional group. It is also categorized under chiral compounds, which are crucial in pharmacology because they can exhibit different biological activities depending on their stereochemistry.
The synthesis of (1R)-1-(adamantan-1-yl)ethan-1-ol primarily involves the reduction of adamantanone. Various methods can be employed for this reduction:
The reduction reaction typically requires specific conditions such as controlled temperature and pressure to optimize yield and minimize by-products. The reaction can be monitored using techniques like thin-layer chromatography or gas chromatography to ensure the formation of the desired product.
The molecular formula for (1R)-1-(adamantan-1-yl)ethan-1-ol is , with a molecular weight of approximately 196.29 g/mol. The structure features:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, revealing details about bond angles and distances that are critical for understanding its reactivity and interactions with biological targets.
(1R)-1-(adamantan-1-yl)ethan-1-ol participates in various chemical reactions typical for alcohols, including:
These reactions often require specific catalysts or reagents to proceed efficiently. For example, acid-catalyzed esterification typically requires a strong acid like sulfuric acid to drive the reaction toward product formation.
The mechanism of action for (1R)-1-(adamantan-1-yl)ethan-1-ol is closely related to its interactions with biological receptors, particularly in the context of its derivatives used in pharmacology. The alcohol group can engage in hydrogen bonding with receptor sites, influencing biological activity.
Studies have shown that compounds derived from (1R)-1-(adamantan-1-yl)ethan-1-ol exhibit activity against various targets, including NMDA receptors, which are implicated in neurodegenerative diseases. The specific stereochemistry plays a crucial role in determining efficacy and safety profiles.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that these properties make (1R)-1-(adamantan-1-yl)ethan-1-ol suitable for various applications in organic synthesis and medicinal chemistry .
(1R)-1-(adamantan-1-yl)ethan-1-ol has significant applications in scientific research, particularly in medicinal chemistry:
Adamantane-based pharmaceuticals have demonstrated remarkable therapeutic versatility over decades of clinical use. First-generation derivatives like amantadine (1-aminoadamantane) emerged as antiviral agents targeting influenza A virus M2 proton channels through a mechanism contingent upon the adamantane cage's specific geometry [5]. Subsequent structural refinements yielded memantine, an NMDA receptor antagonist incorporating a 1-aminoethyladamantane unit optimized for blood-brain barrier penetration, highlighting the scaffold's neurological applications. The progressive evolution from simple amine-functionalized derivatives to complex chiral alcohols like 1-(adamantan-1-yl)ethan-1-ol reflects medicinal chemistry's strategic shift toward three-dimensional complexity. These developments exploit the adamantane core's capacity to precisely orient functional groups while resisting enzymatic degradation—properties critical for sustained receptor interaction and pharmacokinetic optimization. The synthetic accessibility of enantiopure adamantane derivatives has accelerated structure-activity relationship studies, revealing that minor stereochemical modifications can dramatically alter pharmacological profiles.
The introduction of a stereogenic center at the C1 position of 1-(adamantan-1-yl)ethan-1-ol creates distinct spatial environments that dictate molecular recognition and biological behavior. The (1R) and (1S) enantiomers exhibit identical physicochemical properties in achiral environments but demonstrate divergent bioactivities when interacting with chiral biological targets like enzymes or G-protein-coupled receptors. This enantioselectivity arises from the differential binding affinity imparted by the absolute configuration of the asymmetric carbon, which determines the spatial orientation of the hydroxyl group relative to the adamantane cage. The significance of this stereochemical differentiation is underscored by the pharmaceutical industry's explicit marketing of enantiopure compounds like (1R)-1-(adamantan-1-yl)ethan-1-ol (CAS# 91410-69-4) and its (1S)-counterpart (CID 7058341) as distinct entities [1] [2].
Table 1: Stereoisomeric Derivatives of 1-(Adamantan-1-yl)ethan-1-ol
Compound Name | CAS Registry Number | Molecular Formula | Stereochemistry |
---|---|---|---|
(1R)-1-(Adamantan-1-yl)ethan-1-ol | 91410-69-4 | C₁₂H₂₀O | (R)-configuration |
(1S)-1-(Adamantan-1-yl)ethan-1-ol | 7058341 (PubChem CID) | C₁₂H₂₀O | (S)-configuration |
1-(Adamantan-1-yl)ethan-1-ol | Not specified | C₁₂H₂₀O | Racemic mixture |
(1R)-1-(Adamantan-1-yl)-2-aminoethan-1-ol | 1568090-75-4 | C₁₂H₂₁NO | (R)-configuration |
The distinct spatial arrangement of functional groups in enantiomers translates to measurable differences in receptor binding kinetics, metabolic stability, and tissue distribution. For example, the (R)-enantiomer's specific three-dimensional architecture may enable optimal hydrogen bonding with biological targets inaccessible to its mirror image. The proximity of the chiral center to the pharmacophoric hydroxyl group creates a stereochemical environment where even minor conformational differences significantly impact intermolecular interactions. This stereospecificity extends to derivatives like (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol (CAS# 1568090-75-4), where the additional amino group introduces further complexity in target engagement [4].
Table 2: Comparative Physicochemical Properties of Adamantane Derivatives
Property | (R)-1-(Adamantan-1-yl)ethan-1-ol | Racemic 1-(Adamantan-1-yl)ethan-1-ol |
---|---|---|
Molecular Weight | 180.29 g/mol | 180.29 g/mol |
Molecular Formula | C₁₂H₂₀O | C₁₂H₂₀O |
logP (Predicted) | 2.78 | 2.78 |
Hydrogen Bond Donors | 1 (OH group) | 1 (OH group) |
Hydrogen Bond Acceptors | 1 (Oxygen) | 1 (Oxygen) |
Polar Surface Area | 20.23 Ų | 20.23 Ų |
Stereochemistry > | (R)-enantiomer | Racemic mixture |
Despite emerging characterization of racemic 1-(adamantan-1-yl)ethan-1-ol, fundamental gaps persist in understanding the structure-activity relationships exclusive to the (1R)-enantiomer. Current literature predominantly describes the racemate's physicochemical parameters—molecular weight (180.29 g/mol), lipophilicity (logP ~2.78), and hydrogen bonding capacity—without addressing potential enantioselective interactions [6]. The absence of comprehensive metabolic profiling comparing (1R) and (1S) enantiomers represents a critical knowledge deficit, particularly given the established stereospecificity of cytochrome P450 oxidation and phase II conjugation enzymes. Additionally, the synthetic accessibility of derivatization at the hydroxyl position remains underexploited; strategic modifications could yield novel carbamates, esters, or ethers with enhanced target affinity or altered distribution profiles.
The adamantane core's distinct hydrophobic pocket presents opportunities for developing stereospecific molecular probes to investigate protein-ligand recognition mechanisms. Advanced analytical techniques like chiral stationary phase UPLC-MS/MS—successfully employed in ginsenoside stereoisomer separation—could resolve the enantiomers and enable precise pharmacokinetic studies [3]. Furthermore, the differential biological activity observed in formamide-containing adamantane derivatives suggests that stereochemistry significantly influences target engagement, warranting rigorous evaluation of the (1R)-enantiomer against neurological, oncological, and infectious disease targets [5]. The crystalline behavior of structurally related adamantyl thioureas demonstrates the scaffold's capacity for ordered molecular packing, suggesting potential for cocrystal engineering to enhance the physicochemical properties of the (1R)-alcohol [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7